Regiochemical Differentiation: 7-Hydroxymethyl Substitution vs. 6-Substituted Nitroimidazo[2,1-b][1,3]oxazine Scaffolds
The target compound is a 7-hydroxymethyl derivative of the 2-nitroimidazo[2,1-b][1,3]oxazine core, whereas the vast majority of literature and patent space is dominated by 6-substituted analogs, including the clinical candidate pretomanid (PA-824) and its 6-amino derivatives [1]. The European patent EP2573090 explicitly claims (6,7-dihydro-2-nitro-5H-imidazol[2,1-b][1,3]oxazin-6-yl)amide compounds for treating MDR-TB, underscoring the therapeutic focus on the 6-position [2]. The 7-hydroxymethyl regioisomer offers a distinct synthetic entry point for derivatization, with the hydroxyl group projecting from a different spatial orientation relative to the nitroimidazole warhead. This regiochemical differentiation is non-trivial: molecular docking studies have shown that 6-substituted derivatives interact with the deazaflavin-dependent nitroreductase (Ddn) in a specific manner, and a shift to the 7-position is expected to alter the binding pose and SAR dramatically [3].
| Evidence Dimension | Substitution position on the imidazo[2,1-b][1,3]oxazine core and resulting diversification potential |
|---|---|
| Target Compound Data | 7-hydroxymethyl substitution (7-CH₂OH); a unique synthetic handle for etherification and carbamate formation at the 7-position |
| Comparator Or Baseline | 6-substituted analogs (e.g., 6-amino PA-824, pretomanid); derivatization limited to the 6-position vector |
| Quantified Difference | Regioisomeric shift from C6 to C7; no direct quantitative potency comparison available for the exact target compound vs. its 6-substituted regioisomer. However, the 6-amino PA-824 series achieved up to 40 nM aerobic whole-cell activity, serving as a benchmark for the scaffold's potential [1]. |
| Conditions | Comparison based on published patent claims (EP2573090) and medicinal chemistry literature on the 2-nitroimidazooxazine scaffold |
Why This Matters
For medicinal chemists pursuing novel intellectual property in the anti-TB space, the 7-substituted scaffold provides access to unexplored chemical space that is not encumbered by the extensive 6-substituted patent landscape, offering a higher probability of identifying novel, patentable lead series.
- [1] Cherian, J., Choi, I., Nayyar, A., Manjunatha, U. H., Mukherjee, T., Lee, Y. S., ... & Barry, C. E. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659. View Source
- [2] EP 2 573 090 A1. (6,7-DIHYDRO-2-NITRO-5H-IMIDAZOL[2,1-B][1,3]OXAZIN-6-YL) AMIDE COMPOUNDS, PREPARATION METHODS AND USES THEREOF. Shanghai Sun-Sail Pharmaceutical Science & Technology Co., Ltd. Published 27.03.2013. View Source
- [3] Fernandes, G. F. S., Manieri, K. F., Bonjorno, A. F., Campos, D. L., Ribeiro, C. M., Demarqui, F. M., ... & Dos Santos, J. L. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives Against Multidrug-Resistant Strains. ChemMedChem, 18(7), e202200644. View Source
